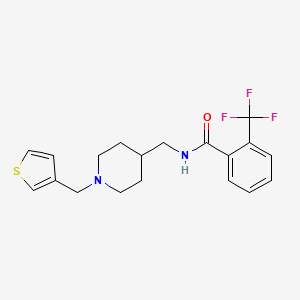

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TFPB, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. TFPB is a small molecule inhibitor that has been shown to selectively bind to a specific protein target, leading to a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Metabolism in Chronic Myelogenous Leukemia Patients

A study on the metabolism of Flumatinib, a benzamide derivative similar in structure, highlighted its metabolism pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, in patients with chronic myelogenous leukemia. The study provides insights into the metabolic fate of benzamide derivatives in humans, which can be critical for developing new therapeutic agents (Aishen Gong et al., 2010).

Bioactivity and Chemical Synthesis

Bioactivity of Benzamides and Metal Complexes

Research on benzamides and their copper and cobalt complexes revealed their antibacterial activity against various bacterial strains. This indicates the potential of benzamide derivatives in developing new antibacterial agents (E. Khatiwora et al., 2013).

Reaction of Sulfonamides with Acetylene and Amines

A study focusing on the synthesis of benzamide derivatives through the reaction of sulfonamides with acetylene and amines outlines a method for creating novel compounds that could have various applications in medicinal chemistry (B. Shainyan et al., 2019).

Radiolabeling and Imaging

Radiolabeling of Benzamide Derivatives

The synthesis and radiolabeling of benzamide derivatives for potential use in D3 receptor imaging with PET highlight the importance of these compounds in diagnostic and therapeutic applications, showcasing the versatility of benzamide derivatives in medical research (B. Kuhnast et al., 2006).

Drug Discovery and Development

Inhibitors for Glycine Transporter Type-2

The discovery of phenoxymethylbenzamide derivatives as potent inhibitors of GlyT-2 illustrates the role of benzamide derivatives in neuroscience research, particularly in addressing conditions related to neurotransmitter regulation (Eiki Takahashi et al., 2014).

Propiedades

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2OS/c20-19(21,22)17-4-2-1-3-16(17)18(25)23-11-14-5-8-24(9-6-14)12-15-7-10-26-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERZSCPTJMEFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2815187.png)

![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2815188.png)

![2,4-Dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2815198.png)

![3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815199.png)

![2-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2815206.png)

![isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2815208.png)